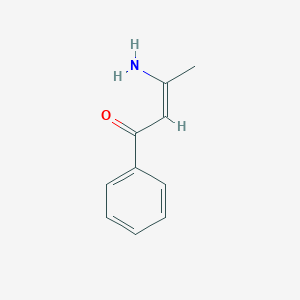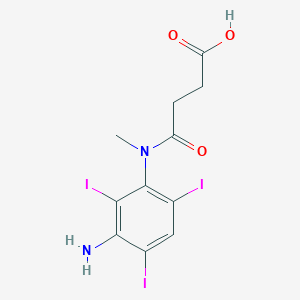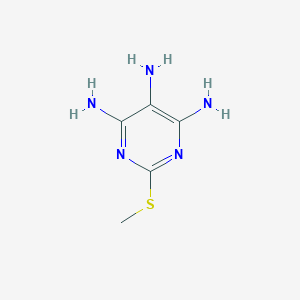
1-Cyclohexylbutan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Cyclohexylbutan-1-one and its derivatives can involve various chemical strategies. For instance, cyclohexa-1,4-dienes with a tert-butyl group can function as isobutane equivalents in transfer hydro-tert-butylation reactions, indicating methods of incorporating tertiary alkyl groups into carbon frameworks, which could be relevant for synthesizing similar compounds (Keess & Oestreich, 2017). Additionally, the synthesis of cyclohexane- and cyclopentane-1,3-dione-2-spirocyclopropanes from 1,3-cycloalkanediones using sulfonium salts highlights another method potentially adaptable for 1-Cyclohexylbutan-1-one synthesis (Nambu et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Cyclohexylbutan-1-one can be deduced from various analytical techniques. For instance, 1,2-BN cyclohexane showcases the BN/CC isosterism, increasing structural diversity and indicating that substituting atoms in the cyclohexane ring can dramatically alter the compound's properties (Luo, Zakharov, & Liu, 2011).
Chemical Reactions and Properties
The chemical behavior of 1-Cyclohexylbutan-1-one derivatives reveals a variety of reaction pathways. The isomerization of 1-cyclohexyloctane, for instance, showcases the diverse outcomes that can occur, including ring contractions and expansions (Souverijns et al., 1998). This variability in reaction pathways highlights the complexity of chemical reactions involving cyclohexyl ketones.
Physical Properties Analysis
The physical properties of 1-Cyclohexylbutan-1-one and related compounds depend on their molecular structure. For example, the study of 1,2-BN cyclohexane showed that BN/CC isosterism leads to a lower activation barrier for ring inversion than cyclohexane due to the substitution effect (Luo, Zakharov, & Liu, 2011). Such studies can provide insights into the physical properties of cyclohexyl ketones.
Chemical Properties Analysis
The chemical properties of cyclohexyl ketones can be explored through reactions like the Pummerer-type rearrangement, which involves the transformation of substrates under specific conditions, indicating the reactivity of these compounds under various chemical reactions (Pohmakotr et al., 1993).
Wissenschaftliche Forschungsanwendungen
Ionic Transfer Reactions with Cyclohexadiene-Based Surrogates : This study discusses cyclohexa-1,4-diene-based surrogates for compounds like hydrosilanes and mineral acids, exploring their applications in metal-free ionic transfer reactions (Walker & Oestreich, 2019).
Stable Carbonium Ions. XXXIV. 1-Methylcyclopentyl Cation : Research on the 1-methylcyclopentyl cation, derived from cyclohexane, provides insights into carbonium ion chemistry, which is significant in hydrocarbon isomerization studies (Olah, Bollinger, Cupas, & Lukas, 1967).
3-tert-Butyl-Substituted Cyclohexa-1,4-dienes as Isobutane Equivalents : This paper presents how cyclohexa-1,4-dienes function as isobutane equivalents in certain chemical reactions, highlighting their role in carbon framework modifications (Keess & Oestreich, 2017).
Isomerization of 1-Cyclohexyloctane on Pt/H-ZSM-22 Bifunctional Zeolite Catalyst : Discusses the vapor-phase isomerization of 1-cyclohexyloctane, exploring reaction pathways and mechanisms relevant to cyclohexane derivatives (Souverijns, Houvenaghel, Feijen, Martens, & Jacobs, 1998).
Synthesis of Dalcetrapib : Details the synthesis of dalcetrapib, a compound derived from cyclohexanecarboxylic acid, which is structurally related to cyclohexane derivatives (Cen Junda, 2013).
Enantioselective Synthesis of Spiro[4.5]decanone with 2-(S)-methoxy-1,4-dibromobutane : Explores the reaction of 3-methyl-2-cyclohexen-1-one with specific compounds, leading to key intermediates in the synthesis of spirovetivanes (Galvez, Angers, & Canonne, 1994).
Arrhenius Parameters for the Reaction HO2+ Cyclohexane : Investigates the kinetics of reactions involving cyclohexane, providing data useful for understanding chemical behaviors of similar compounds (Handford-Styring & Walker, 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 1-Cyclohexylbutan-1-one are not mentioned in the search results, it’s worth noting that synthetic chemistry continues to evolve and improve. Challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy are areas of ongoing research .
Eigenschaften
IUPAC Name |
1-cyclohexylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMHLXHLPQIDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163297 | |
| Record name | 1-Cyclohexylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylbutan-1-one | |
CAS RN |
1462-27-7 | |
| Record name | 1-Cyclohexyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexylbutan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylbutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-Cyclohexylbutan-1-one a valuable compound in asymmetric aldol reactions?
A: 1-Cyclohexylbutan-1-one serves as a chiral building block in organic synthesis, particularly in asymmetric aldol reactions. The research demonstrates its use in forming a titanium enolate, which exhibits high diastereofacial selectivity when reacting with aldehydes []. This selectivity arises from the chiral center present in the cyclohexyl ring, influencing the approach of the aldehyde during the reaction and leading to the preferential formation of one diastereomer over others. This characteristic makes it a valuable tool for synthesizing complex molecules with defined stereochemistry, a crucial aspect in pharmaceutical and fine chemical industries.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



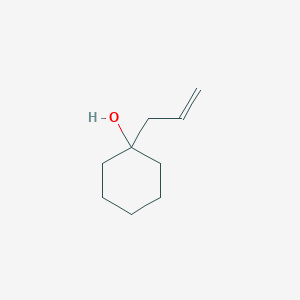


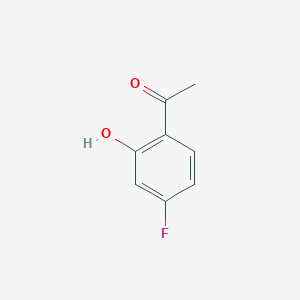


![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)
